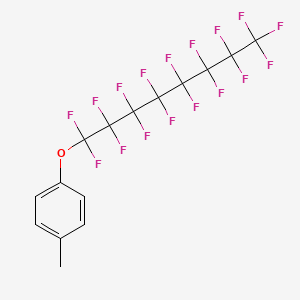
4-(Perfluorooctyl)toluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Perfluorooctyl)toluene is a fluorinated organic compound with the molecular formula C15H7F17. It is characterized by the presence of a perfluorooctyl group attached to a toluene moiety. This compound is known for its unique properties, including high thermal and chemical stability, as well as its hydrophobic and lipophobic nature. These properties make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Perfluorooctyl)toluene typically involves the reaction of 4-bromotoluene with perfluorooctyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours. The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-(Perfluorooctyl)toluene undergoes various types of chemical reactions, including:
Substitution Reactions: The aromatic ring of the toluene moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation Reactions: The methyl group of the toluene moiety can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation. These reactions are typically carried out under acidic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation. The reactions are usually performed under basic or acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include nitro, sulfonic acid, and halogenated derivatives of this compound.
Oxidation Reactions: Products include 4-(Perfluorooctyl)benzoic acid and 4-(Perfluorooctyl)benzaldehyde.
Reduction Reactions: Products include 4-(Perfluorooctyl)methylbenzene and other hydrocarbon derivatives.
科学研究应用
4-(Perfluorooctyl)toluene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorinated surfactants and their interactions with biological membranes.
Medicine: It is investigated for its potential use in drug delivery systems due to its unique properties.
Industry: The compound is used in the production of specialty coatings, lubricants, and other materials that require high thermal and chemical stability.
作用机制
The mechanism of action of 4-(Perfluorooctyl)toluene is primarily related to its fluorinated structure. The perfluorooctyl group imparts hydrophobic and lipophobic properties, which influence its interactions with other molecules. In biological systems, the compound can interact with lipid bilayers and proteins, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluorooctyl bromide
Comparison
4-(Perfluorooctyl)toluene is unique compared to other similar compounds due to the presence of the toluene moiety, which provides additional reactivity and versatility in chemical reactions. Unlike perfluorooctanoic acid and perfluorooctane sulfonate, which are primarily used as surfactants, this compound is used in a broader range of applications, including organic synthesis and material science. Additionally, the compound’s hydrophobic and lipophobic properties make it suitable for specialized applications where other fluorinated compounds may not be effective.
属性
| 231291-23-9 | |
分子式 |
C15H7F17O |
分子量 |
526.19 g/mol |
IUPAC 名称 |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-4-methylbenzene |
InChI |
InChI=1S/C15H7F17O/c1-6-2-4-7(5-3-6)33-15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h2-5H,1H3 |
InChI 键 |
FZCVHFWDHZCFOT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)
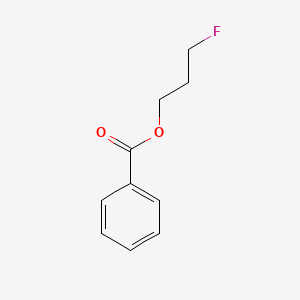
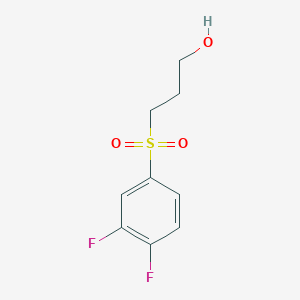


![7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12084011.png)
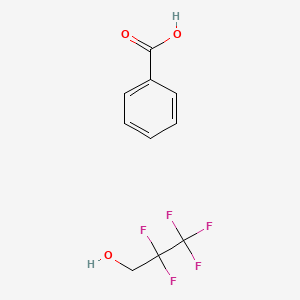


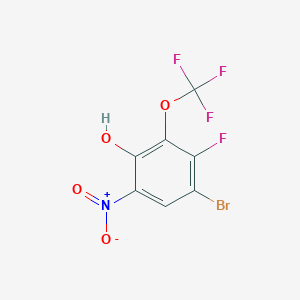
![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)
![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol](/img/structure/B12084061.png)
